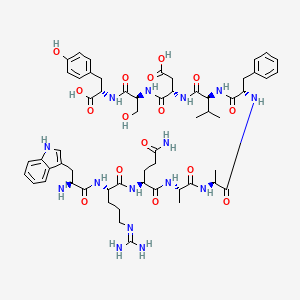
2070009-61-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a thrombin-specific fluorogenic substrate used primarily in scientific research to detect thrombin generation in platelet-rich plasma and platelet-poor plasma . This compound is a peptide that contains a fluorescent group, making it useful in various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
Z-Gly-Gly-Arg-AMC acetate is typically synthesized using solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) techniques . The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases such as DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
In industrial settings, the production of Z-Gly-Gly-Arg-AMC acetate involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98.0% .
化学反応の分析
Types of Reactions
Z-Gly-Gly-Arg-AMC acetate primarily undergoes hydrolysis reactions catalyzed by thrombin. This hydrolysis releases the fluorescent compound 7-amino-4-methylcoumarin (AMC), which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in aqueous buffers at physiological pH (around 7.4) and temperature (37°C). Thrombin is the primary enzyme used to catalyze this reaction .
Major Products Formed
The major product formed from the hydrolysis of Z-Gly-Gly-Arg-AMC acetate is 7-amino-4-methylcoumarin (AMC), which emits fluorescence upon excitation .
科学的研究の応用
Z-Gly-Gly-Arg-AMC acetate is widely used in scientific research for various applications:
Biochemistry: It is used to study thrombin activity and generation in different plasma samples.
Pharmacology: It is used in high-throughput screening (HTS) systems to evaluate the efficacy of new drugs targeting thrombin.
Diagnostics: The compound is used in diagnostic assays to measure thrombin levels in clinical samples.
作用機序
Z-Gly-Gly-Arg-AMC acetate functions as a substrate for thrombin. When thrombin cleaves the peptide bond in the substrate, it releases the fluorescent molecule AMC. This fluorescence can be measured to determine the activity of thrombin in the sample . The molecular target of this compound is thrombin, and the pathway involved is the hydrolysis of the peptide bond .
類似化合物との比較
Similar Compounds
Z-Arg-Leu-Arg-Gly-Gly-AMC: Another fluorogenic substrate used for similar applications.
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Used in protease assays.
Ubiquitin-7-amido-4-methylcoumarin: Used in deubiquitinating enzyme assays.
Uniqueness
Z-Gly-Gly-Arg-AMC acetate is unique due to its high specificity for thrombin and its ability to generate a strong fluorescent signal upon hydrolysis. This makes it particularly useful in assays requiring high sensitivity and specificity .
特性
CAS番号 |
2070009-61-7 |
|---|---|
分子式 |
C₃₀H₃₇N₇O₉ |
分子量 |
639.66 |
配列 |
One Letter Code: ZGGR-AMC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














